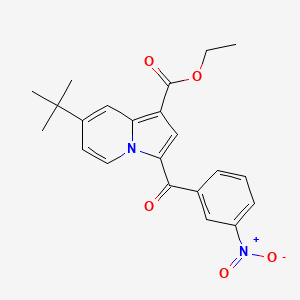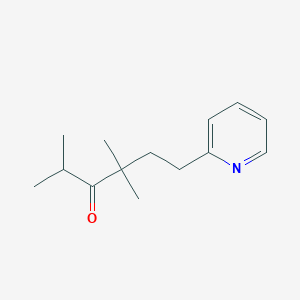
(E,E)-2-(1-Methyl-3-phenyl-2-propenylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-3-buten-2-one thiosemicarbazone is a chemical compound with the molecular formula C11H13N3S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3-buten-2-one thiosemicarbazone typically involves the reaction of 4-phenyl-3-buten-2-one with thiosemicarbazide. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid as a catalyst. The reaction mixture is stirred at room temperature for several hours until the product precipitates out .
Industrial Production Methods
While specific industrial production methods for 4-phenyl-3-buten-2-one thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3-buten-2-one thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits significant biological activities, including antimicrobial and antiviral properties.
Industry: The compound can be used in the synthesis of other biologically active molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-phenyl-3-buten-2-one thiosemicarbazone involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . It may also inhibit key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-phenyl-3-buten-2-one N-phenylthiosemicarbazone
- 4-phenyl-3-buten-2-one N-cyclohexylthiosemicarbazone
- 4-phenyl-3-buten-2-one N-(4-methoxyphenyl)thiosemicarbazone
- 4-phenyl-3-buten-2-one N-(4-fluorophenyl)thiosemicarbazone
Uniqueness
4-phenyl-3-buten-2-one thiosemicarbazone stands out due to its specific structural features, which confer unique biological activities. Its phenyl and butenone groups contribute to its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
81226-84-8 |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]thiourea |
InChI |
InChI=1S/C11H13N3S/c1-9(13-14-11(12)15)7-8-10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b8-7+,13-9+ |
InChI Key |
AIVYBZNYDAYFOK-NJHPPEEMSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=NNC(=S)N)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3Z)-1-benzyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11962202.png)
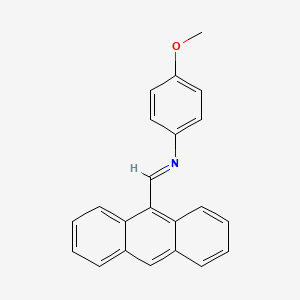

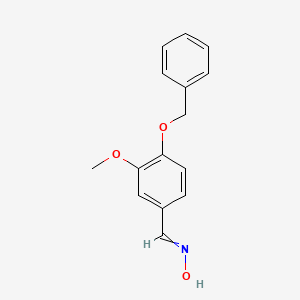
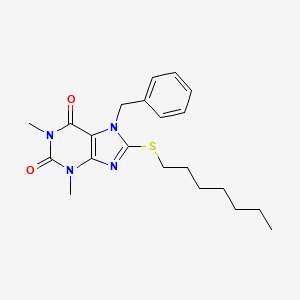
![1-butyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962222.png)
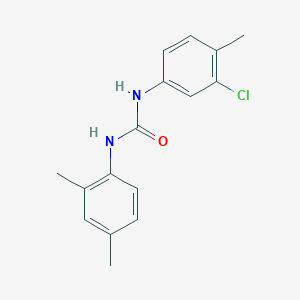

![6-ethyl-2-methyl-7-phenoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B11962255.png)

